molecular formula C10H10NNaO3S B13062366 Sodium [[4-(acetylamino)phenyl]thio]acetate

Sodium [[4-(acetylamino)phenyl]thio]acetate

Cat. No.: B13062366
M. Wt: 247.25 g/mol
InChI Key: SWVIBDBFPSCBHX-UHFFFAOYSA-M
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Description

Sodium [[4-(acetylamino)phenyl]thio]acetate is a chemical compound with the molecular formula C10H10NNaO3S and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a thioacetate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Sodium [[4-(acetylamino)phenyl]thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium [[4-(acetylamino)phenyl]thio]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium [[4-(aminophenyl)thio]acetate]
  • Sodium [[4-(methylamino)phenyl]thio]acetate]
  • Sodium [[4-(ethylamino)phenyl]thio]acetate]

Uniqueness

Sodium [[4-(acetylamino)phenyl]thio]acetate is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .

Biological Activity

Sodium [[4-(acetylamino)phenyl]thio]acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-cancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetylamino group and a thioacetate moiety attached to a phenyl ring. This structure is crucial for its interaction with biological targets and influences its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-Cancer Activity

This compound has shown promising results in anti-cancer studies. A notable investigation assessed its effects on Ehrlich ascites carcinoma (EAC) cells. The treatment resulted in a significant reduction in tumor volume and cell count, indicating its potential as a chemotherapeutic agent.

Case Study: EAC Model

  • Methodology : Female mice were treated with varying doses of this compound.
  • Results :
    • Significant decrease in EAC cell proliferation
    • Induction of apoptosis as evidenced by increased caspase-3 expression
    • Histopathological analysis revealed improved tissue integrity in liver and kidney samples post-treatment .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This action can be beneficial in managing conditions characterized by chronic inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Receptors : Its structural components allow it to interact effectively with specific receptors, modulating cellular responses.
  • Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, contributing to its anti-cancer and anti-inflammatory effects .

Properties

Molecular Formula

C10H10NNaO3S

Molecular Weight

247.25 g/mol

IUPAC Name

sodium;2-(4-acetamidophenyl)sulfanylacetate

InChI

InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

SWVIBDBFPSCBHX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+]

Origin of Product

United States

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